molecular formula C15H10Cl2O3 B1292246 2-Acetoxy-2',5'-dichlorobenzophenone CAS No. 890098-80-3

2-Acetoxy-2',5'-dichlorobenzophenone

Cat. No.: B1292246
CAS No.: 890098-80-3
M. Wt: 309.1 g/mol
InChI Key: OARMPYWXMFXILX-UHFFFAOYSA-N
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Description

2-Acetoxy-2’,5’-dichlorobenzophenone is a chemical compound with the molecular formula C15H10Cl2O3. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms and an acetoxy group attached to a benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’,5’-dichlorobenzophenone typically involves the acetylation of 2’,5’-dichlorobenzophenone. One common method includes the reaction of 2’,5’-dichlorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-2’,5’-dichlorobenzophenone may involve large-scale acetylation processes using similar reagents and conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2’,5’-dichlorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichlorobenzophenone alcohols.

    Substitution: Formation of substituted benzophenones with various functional groups.

Scientific Research Applications

2-Acetoxy-2’,5’-dichlorobenzophenone has been studied for its potential role in drug development, particularly in the treatment of cancer and viral infections. It has shown promising results as an anticancer agent in preclinical studies. Additionally, the compound is used in organic synthesis as an intermediate for the preparation of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’,5’-dichlorobenzophenone involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetoxy-2’,6’-dichlorobenzophenone
  • 2-Acetoxy-3’,5’-dichlorobenzophenone
  • 2-Acetoxy-4’,5’-dichlorobenzophenone

Uniqueness

2-Acetoxy-2’,5’-dichlorobenzophenone is unique due to its specific substitution pattern on the benzophenone core. This unique arrangement of chlorine atoms and the acetoxy group imparts distinct chemical and biological properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

[2-(2,5-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)12-8-10(16)6-7-13(12)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARMPYWXMFXILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641599
Record name 2-(2,5-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-80-3
Record name 2-(2,5-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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